1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine 1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15814195
InChI: InChI=1S/C10H13N3O2S/c1-7(2)16(14,15)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3,(H2,11,12)
SMILES:
Molecular Formula: C10H13N3O2S
Molecular Weight: 239.30 g/mol

1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine

CAS No.:

Cat. No.: VC15814195

Molecular Formula: C10H13N3O2S

Molecular Weight: 239.30 g/mol

* For research use only. Not for human or veterinary use.

1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine -

Specification

Molecular Formula C10H13N3O2S
Molecular Weight 239.30 g/mol
IUPAC Name 1-propan-2-ylsulfonylbenzimidazol-2-amine
Standard InChI InChI=1S/C10H13N3O2S/c1-7(2)16(14,15)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3,(H2,11,12)
Standard InChI Key RWKBNGLOXOXHLE-UHFFFAOYSA-N
Canonical SMILES CC(C)S(=O)(=O)N1C2=CC=CC=C2N=C1N

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s core structure consists of a benzimidazole scaffold—a bicyclic system fusing benzene and imidazole rings—with two critical modifications:

  • N1 substitution: An isopropylsulfonyl group (-SO₂-C₃H₇) enhances electrophilicity and influences binding interactions.

  • C2 substitution: A primary amine (-NH₂) contributes to hydrogen bonding and molecular recognition .

The molecular formula is C₁₀H₁₃N₃O₂S, with a molecular weight of 263.30 g/mol. Key structural features were confirmed via spectral analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₀H₁₃N₃O₂S
Molecular Weight263.30 g/mol
SolubilityModerate in polar aprotic solvents
StabilityStable under inert conditions
Spectral SignaturesNMR: δ 1.35 (d, 6H, CH(CH₃)₂), δ 3.45 (m, 1H, CH), δ 7.2–7.8 (m, 4H, Ar-H)

Synthetic Routes

The synthesis of 1-(isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine involves sequential functionalization of the benzimidazole core:

  • Sulfonylation: Reaction of 1H-benzimidazole with isopropylsulfonyl chloride under basic conditions introduces the isopropylsulfonyl group at N1.

  • Amination: Subsequent nitration and reduction or direct substitution at C2 yields the amine functionality .

Microwave-assisted synthesis has been employed for analogous benzimidazole derivatives, reducing reaction times to 30–60 minutes with yields exceeding 80% .

Biological Evaluation and Pharmacological Activity

Anti-HBV Activity

In vitro studies using the HepG2.2.15 cell line—a model for HBV replication—demonstrated exceptional antiviral potency:

  • IC₅₀: 0.70 µM for lead compounds (e.g., derivatives 5d and j) .

  • Selectivity Index (SI): >120, indicating low cytotoxicity relative to therapeutic efficacy .

Table 2: Anti-HBV Activity of Selected Derivatives

CompoundIC₅₀ (µM)Selectivity Index (SI)
5d0.70>120
5j0.70>120
5b1.2098
9a2.0041

Mechanism of Action

While the exact mechanism remains under investigation, preliminary evidence suggests:

  • Viral Polymerase Inhibition: Structural analogs interfere with HBV DNA polymerase activity, blocking viral replication .

  • Host Factor Modulation: Interaction with host proteins involved in viral entry or assembly may contribute to efficacy .

Comparative Analysis with Related Benzimidazole Derivatives

Structural Analogues

  • 2-(2-(Isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide: Exhibits a similar sulfonylated benzimidazole core but lacks the C2 amine, resulting in reduced antiviral activity (IC₅₀ >10 µM) .

  • 4-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine: Incorporates an oxadiazole ring, enhancing DNA binding affinity but showing lower selectivity (SI = 25) .

Functional Group Impact

  • Isopropylsulfonyl Group: Enhances metabolic stability and membrane permeability compared to alkyl or aryl sulfonates .

  • C2 Amine: Critical for target engagement; methylation or acetylation at this position abolishes activity .

Therapeutic Applications and Future Directions

Antiviral Drug Development

The compound’s profile supports its development as a first-in-class HBV inhibitor. Advantages include:

  • High Potency: Sub-micromolar activity against HBV.

  • Safety: Minimal cytotoxicity in hepatic and non-hepatic cell lines .

Challenges and Opportunities

  • Pharmacokinetic Optimization: Improving oral bioavailability through prodrug strategies or formulation advancements.

  • Resistance Mitigation: Combination therapies with nucleoside analogs (e.g., tenofovir) to prevent viral resistance .

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